4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID is a compound that features a unique adamantane structure, which is a highly symmetrical polycyclic cage molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID typically involves the reaction of adamantane derivatives with benzoic acid derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is common in industrial settings to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantane moiety provides stability and rigidity, making the compound suitable for diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and other oxidants for dehydrogenation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride. Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reduction reactions can yield adamantylidene derivatives .
Scientific Research Applications
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID stands out due to its unique adamantane structure, which provides exceptional stability and rigidity. This makes it more resistant to metabolic cleavage and enhances its distribution in biological systems compared to other similar compounds .
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[(2-adamantylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H23NO2/c20-18(21)14-3-1-11(2-4-14)10-19-17-15-6-12-5-13(8-15)9-16(17)7-12/h1-4,12-13,15-17,19H,5-10H2,(H,20,21) |
InChI Key |
GGHMSYZYGHHQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.